molecular formula C22H24N2O2S B2869187 3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 866811-71-4

3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2869187
CAS No.: 866811-71-4
M. Wt: 380.51
InChI Key: XLZQBNDPGTYLMC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at the 3-position, an ethyl substituent at the 6-position, and a piperidine ring at the 4-position of the quinoline scaffold. The benzenesulfonyl group enhances molecular stability and may contribute to binding interactions with biological targets, while the ethyl and piperidine substituents influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-2-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)27(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZQBNDPGTYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multiple steps One common method is the Friedel-Crafts acylation of quinoline with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-6-ETHYL-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidinyl group enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline, we compare it with five analogous quinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Features Reference
This compound 3: Benzenesulfonyl; 6: Ethyl; 4: Piperidine 424.56 (calc.) Sulfonyl, alkyl, tertiary amine High lipophilicity; potential kinase inhibition
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881) 3: 4-Ethylbenzenesulfonyl; 6: Methoxy; 4: 4-Methylpiperidine 424.56 Sulfonyl, methoxy, methylpiperidine Improved solubility vs. ethyl analog
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline 3: Benzenesulfonyl; 6: Ethoxy; 4: Pyrrolidine 382.48 (calc.) Sulfonyl, ethoxy, pyrrolidine Reduced steric hindrance at 4-position
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6: Chloro; 4: Piperidine; 2: Pyrrolidine 332.86 (calc.) Halogen, dual heterocycles Electrophilic chloro group enhances reactivity
3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one 3: Benzenesulfonyl; 7: 4-Ethylpiperazine; 6: Fluoro 485.57 (calc.) Sulfonyl, fluoro, dihydroquinolinone Rigid dihydroquinolinone core; fluorinated

Key Observations :

Substituent Effects on Solubility: The methoxy group in BB90881 improves aqueous solubility compared to the ethyl group in the parent compound. Pyrrolidine at the 4-position (vs.

Biological Activity Trends: Sulfonyl-containing derivatives (e.g., BB90881, and dihydroquinolinone) show affinity for ATP-binding pockets in kinases due to sulfonyl-arginine interactions. Fluorine in the dihydroquinolinone derivative () may enhance metabolic stability and target binding via hydrophobic interactions.

Structural Rigidity: The dihydroquinolinone scaffold () introduces conformational rigidity, which can improve selectivity for specific enzyme isoforms.

Research Findings and Pharmacological Implications

  • Kinase Inhibition: Sulfonyl-quinoline derivatives are reported to inhibit tyrosine kinases (e.g., EGFR, VEGFR) with IC₅₀ values in the nanomolar range. Substitution at the 6-position (ethyl vs. methoxy) modulates potency by altering electronic and steric profiles.
  • Antimicrobial Activity: Chloro-substituted analogs (e.g., 6-chloro-4-piperidinylquinoline) exhibit broad-spectrum antibacterial activity, but sulfonyl derivatives show reduced efficacy, likely due to increased hydrophobicity.
  • Toxicity Profiles : Piperidine-containing compounds generally exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to pyrrolidine analogs, attributed to reduced off-target interactions.

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